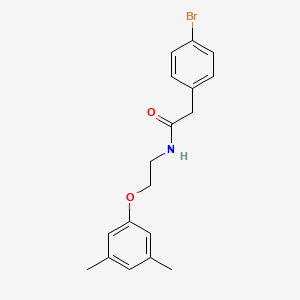

2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIRLVFMPJCGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and 3,5-dimethylphenol.

Formation of Intermediate: 4-bromoaniline is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.

Etherification: The intermediate is then subjected to etherification with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.

Final Product: The resulting product is this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity :

-

Anticancer Potential :

- Preliminary studies have shown that compounds with bromophenyl groups can inhibit cancer cell proliferation. The presence of the 4-bromophenyl moiety in this compound may enhance its efficacy against specific cancer types due to its ability to interact with biological targets related to tumor growth .

- Neurological Disorders :

Case Study: Antimicrobial Screening

A study conducted on phenylacetamide derivatives demonstrated that compounds similar to 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide showed promising results against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis, indicating a potential pathway for developing new antibiotics .

Case Study: Anticancer Activity

Research into the anticancer effects of brominated phenylacetamides revealed that these compounds could induce apoptosis in cancer cells. This was attributed to their ability to activate specific signaling pathways involved in cell death . Further investigation into this compound could yield valuable insights into its effectiveness as an anticancer agent.

Synthesis and Development

The synthesis of this compound involves several steps, including the reaction of 4-bromophenylacetyl chloride with 2-(3,5-dimethylphenoxy)ethylamine under controlled conditions. Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aromatic Substituents

Key Observations :

- Substituent Position: The position of methyl groups on the phenyl ring (3,5 vs.

- Core Structure: Replacement of the phenoxyethyl group with a pyridazinone ring (as in ) introduces heterocyclic rigidity, enhancing specificity for formyl peptide receptors (FPRs) .

Functional Group Modifications

Key Observations :

- Linker Flexibility: The phenoxyethyl group in the target compound may facilitate interactions with buried hydrophobic pockets in target proteins compared to rigid naphthyl derivatives .

- Applications : Structural variations like oxazolidinyl groups (e.g., oxadixyl) shift applications from pharmaceuticals to agrochemicals .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

- FPR Agonists: The pyridazinone-based analogues in exhibit potent FPR2 agonism (EC₅₀ < 100 nM) due to their ability to stabilize receptor conformations, whereas the target compound’s activity remains uncharacterized .

- Calcium Mobilization : Compounds with methoxybenzyl substituents (e.g., ) activate calcium flux in neutrophils, suggesting that electron-donating groups enhance signaling efficacy .

Physicochemical Properties

| Property | Target Compound | 2-(4-Bromophenyl)-N-(3,5-dimethylphenyl)acetamide | Pyridazinone Analogues () |

|---|---|---|---|

| LogP (Predicted) | ~3.8 | ~3.5 | ~2.9 (due to polar pyridazinone) |

| Water Solubility | Low | Low | Moderate |

Key Observations :

- Solubility: Polar heterocycles (e.g., pyridazinone) improve aqueous solubility, critical for drug formulation .

Biologische Aktivität

2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Synthesis

The compound features a 4-bromophenyl group and a 3,5-dimethylphenoxy moiety linked through an N-ethylacetamide structure. Its synthesis typically involves the reaction of 4-bromophenol with 3,5-dimethylphenol in the presence of suitable reagents to yield the final product.

Synthetic Route Overview

- Starting Materials : 4-bromophenol, 3,5-dimethylphenol, acetic anhydride.

- Reagents : Base (e.g., sodium hydroxide), solvents (e.g., dichloromethane).

- Reaction Conditions : Temperature control and reaction time optimization are crucial for yield improvement.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli, S. aureus | |

| Compound B | Anticancer | MCF7 (breast cancer) | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves interference with cell cycle progression or induction of apoptosis.

- Case Study : A study on derivatives showed promising results against MCF7 cells using the Sulforhodamine B assay, indicating potential for further development as anticancer agents .

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromophenyl group may enhance binding affinity to target enzymes involved in metabolic pathways.

- Receptor Modulation : The acetamide moiety can form hydrogen bonds with active site residues in receptors, modulating their activity.

Research Findings and Data Analysis

Recent studies have employed molecular docking simulations to predict binding affinities and elucidate mechanisms of action for compounds structurally similar to this compound.

Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Compound A | -9.5 | Enzyme X |

| Compound B | -8.7 | Receptor Y |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide with high purity?

- Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling reaction. For example, 4-bromophenylacetic acid and 2-(3,5-dimethylphenoxy)ethylamine are condensed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base. Reaction conditions (e.g., 273 K for 3 hours) and post-synthesis purification (e.g., extraction with saturated NaHCO₃ and brine) are critical for high yields (~70–80%) and purity . Slow evaporation of methylene chloride is recommended for single-crystal growth for structural validation .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm, acetamide NH at δ 8.1–8.3 ppm).

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and dimethylphenoxy groups) and hydrogen-bonding networks (N–H⋯O) critical for stability .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 419.2) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar acetamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from variations in substituent electronic effects or crystallographic packing. For example:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromine vs. methyl groups) and compare IC₅₀ values against target enzymes (e.g., kinases, proteases).

- Molecular Dynamics Simulations : Model interactions between the acetamide’s sulfonyl group and enzyme active sites to identify steric/electronic clashes .

- Crystallographic Overlays : Compare crystal structures of active/inactive analogs to identify conformational differences (e.g., torsional angles >40° may disrupt binding) .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying pH/temperature conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.

- Mutagenesis Studies : Modify key residues (e.g., catalytic serine) in target enzymes to confirm interaction sites .

Q. How can researchers resolve discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate δD, δP, δH values to predict solubility in polar aprotic (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.

- High-Throughput Screening : Use automated platforms to test solubility in 96-well plates with solvents of varying polarity.

- Co-Crystallization Studies : Add co-solvents (e.g., polyethylene glycol) to improve solubility for structural studies .

Critical Research Gaps

- Thermal Stability : Limited data on decomposition temperatures (>423 K observed in analogs; requires TGA-DSC validation) .

- In Vivo Toxicity : No published ADMET profiles; recommend zebrafish embryo assays for preliminary screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.